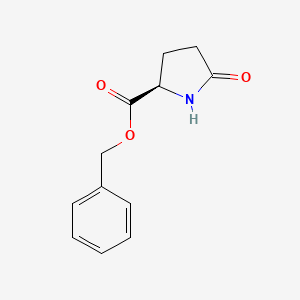

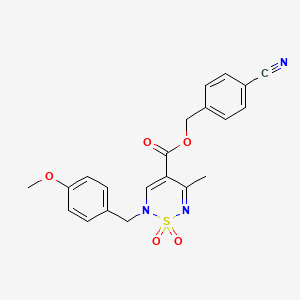

(R)-Benzyl 5-oxopyrrolidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The compound is a pyrrolidine derivative and is often used as an intermediate in the synthesis of various pharmacological compounds. Pyrrolidine is a versatile scaffold for novel biologically active compounds and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis

The compound has a linear formula of C12H13NO3 . The InChI code for the compound is 1S/C12H13NO3/c14-11-7-6-10 (13-11)12 (15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2, (H,13,14)/t10-/m1/s1 .Physical And Chemical Properties Analysis

The compound is a white to yellow solid at room temperature . The compound’s CAS Number is 261951-61-5 and its MDL number is MFCD14635628 .Scientific Research Applications

Asymmetric Synthesis and Catalysis

A study demonstrated the asymmetric Diels–Alder cycloaddition of 1-Aminocyclohexadiene to chiral acrylate using (R)-Benzyl 5-oxopyrrolidine-2-carboxylate, leading to the synthesis of enantiopure bridgehead-aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives. This method provides a rare example of an asymmetric Diels–Alder reaction facilitated by microwave activation, highlighting its utility in preparing bicyclic β-amino acids with potential biological activity (Olivier Songis et al., 2007).

Synthesis of Penicillin Analogues

Research on reactive acyl dipeptides as potential penicillin analogues utilized (R)-Benzyl 5-oxopyrrolidine-2-carboxylate in the synthesis of N-(acylglycyl)-5-oxopyrrolidine-2-carboxylic acids. Although these compounds were designed to mimic penicillin’s acyl dipeptide structure, they exhibited only very slight antibacterial activity, underscoring the complexity of antibiotic design (D. Miller et al., 1968).

Neuroprotective Agents

A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, designed and synthesized for their neuroprotective activities against NMDA-induced cytotoxicity, showcased the potential of derivatives of (R)-Benzyl 5-oxopyrrolidine-2-carboxylate as promising neuroprotective drug candidates. One compound, in particular, showed higher potency than the reference compound ifenprodil, indicating the significant therapeutic potential of these derivatives in neuroprotection (Linkui Zhang et al., 2019).

Cholinesterase Inhibitors

The synthesis and characterization of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, derived from (R)-Benzyl 5-oxopyrrolidine-2-carboxylate, demonstrated moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings indicate the potential of these derivatives in the development of treatments for diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Hana Pizova et al., 2017).

Safety and Hazards

properties

IUPAC Name |

benzyl (2R)-5-oxopyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-7-6-10(13-11)12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKOCDGGRHAHOJ-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Benzyl 5-oxopyrrolidine-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethylphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2574973.png)

![(Z)-ethyl 2-((3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2574974.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2574979.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2574983.png)

![Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate](/img/structure/B2574987.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2574988.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide](/img/structure/B2574989.png)